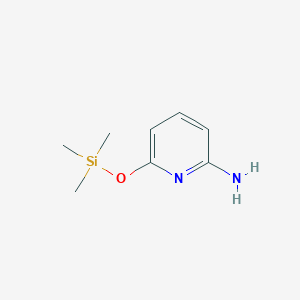

4-(2-Oxo-2-phenylethoxy)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(2-Oxo-2-phenylethoxy)benzaldehyde involves several steps and methodologies. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, which shares a similar structural motif, was achieved through the use of spectroscopic techniques such as NMR, UV–VIS, and IR, indicating a complex process involving multiple steps and the formation of intermediates like benzaldehydes . Another related compound, 2-((4-substituted phenyl)amino)benzaldehyde, was synthesized from 2-chloronicotinic acid and 4-substituted anilines through nucleophilic substitution, reduction, and oxidation reactions, showcasing a multi-step synthetic route that could be analogous to the synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to 4-(2-Oxo-2-phenylethoxy)benzaldehyde have been optimized using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and stability of these molecules . The crystal structure of 4-phenyl-benzaldehyde, a related compound, reveals the presence of dimers linked by hydrogen bonding, which could suggest similar dimerization tendencies in 4-(2-Oxo-2-phenylethoxy)benzaldehyde .

Chemical Reactions Analysis

The chemical behavior of related compounds indicates a variety of reactions. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which could be relevant to the reactivity of 4-(2-Oxo-2-phenylethoxy)benzaldehyde in different environments . Additionally, benzaldehyde derivatives can participate in reactions leading to the formation of phosphorus heterocycles, as demonstrated by the reaction of Benzaldehyde N,N-Dimethylhydrazone with a phosphorus reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide a basis for understanding 4-(2-Oxo-2-phenylethoxy)benzaldehyde. The vibrational and NMR spectroscopy of 4-phenyl-benzaldehyde indicates the presence of C-H...O hydrogen bonding, which is a significant factor in determining the physical properties such as dimerization enthalpy . Computational studies on benzofuran coumarin derivatives reveal molecular orbital energies and electrostatic potential maps, which are crucial for predicting the reactivity and interaction of the compound with other molecules .

Aplicaciones Científicas De Investigación

Fragmentation and Isomerization Reactions

Phenyl substituted 2-oxo-1,3,2-dioxathianes, which are related to 4-(2-Oxo-2-phenylethoxy)benzaldehyde, demonstrate interesting fragmentation and isomerization reactions. These compounds, including derivatives like 4,4,6-triphenyl, undergo fragmentation in polar solvents, producing benzaldehyde and other compounds. Isomerization to a less reactive form can also occur, both in solution and in solid state upon prolonged storage. This reveals potential applications in chemical synthesis and reaction dynamics studies (Olsen et al., 1986).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds, such as 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones. These syntheses demonstrate the utility of 2-(2-oxo-3-phenylpropyl)benzaldehydes in producing complex molecular structures, which could have applications in materials science and pharmaceuticals (Martínez et al., 2005).

Computational Investigations

Computational studies on derivatives of 4-(2-Oxo-2-phenylethoxy)benzaldehyde have shown insights into the electronic structures of these compounds. These studies involve analyzing molecular orbitals, bandgap energies, and electrostatic potential maps, offering valuable information for designing new materials and understanding chemical properties (Mallikarjunaiah et al., 2021).

Oxidation Reactions

Research into the oxidation of related compounds, like toluene and ethylbenzene, to produce benzaldehyde derivatives, reveals applications in environmental chemistry and industrial processes. These studies show how enzymatic and chemical oxidation processes can be used to transform organic compounds into more valuable or less harmful forms (Lee & Gibson, 1996).

Green Chemistry Applications

There is a growing interest in synthesizing benzaldehyde, a compound related to 4-(2-Oxo-2-phenylethoxy)benzaldehyde, through environmentally friendly methods. Such studies are crucial in developing sustainable chemical processes that minimize environmental impact (Song Hua, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

4-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFOKNRIMNOESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366161 | |

| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxo-2-phenylethoxy)benzaldehyde | |

CAS RN |

139484-40-5 | |

| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)